molecular formula C12H14O4 B3090601 (S)-3-acetoxy-2-benzylpropanoic acid CAS No. 121232-85-7

(S)-3-acetoxy-2-benzylpropanoic acid

Cat. No. B3090601
CAS RN: 121232-85-7
M. Wt: 222.24 g/mol
InChI Key: XMLOIFZEDYSEGK-NSHDSACASA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the bonding and arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common chemicals, and photostability .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, lower toxicity profile, and promising analgesic, anti-inflammatory, and antiplatelet activities. This highlights the interest in developing new derivatives of well-known compounds for improved drug development (Tjahjono et al., 2022).

Advanced Oxidation Processes

  • The degradation of acetaminophen, a compound with functional similarities, by advanced oxidation processes (AOPs) has been extensively studied. This research provides insights into the environmental behavior of pharmaceutical compounds and their potential impact on water quality. The study of AOPs offers a pathway for the removal of recalcitrant compounds from the environment (Qutob et al., 2022).

Biological Activity and Applications of Phenolic Compounds

  • Benzoxaboroles, derivatives of phenylboronic acids, have been reviewed for their structure, synthesis, properties, and wide applications, including their role as biological agents and potential in clinical trials. This underscores the versatility of phenolic compounds in both medicinal chemistry and material science (Adamczyk-Woźniak et al., 2009).

Nutritional and Health Benefits of Phytochemicals

  • Phytopharmacology studies of Acerola (Malpighia spp.) have highlighted the high content of vitamin C, phenolic compounds, and their significant antioxidant, antitumor, antihyperglycemic activities. This research emphasizes the potential of natural compounds from fruits as functional foods with health-promoting activities (Belwal et al., 2018).

Influence of Metals on Biologically Important Ligands

  • Studies on the influence of metals on the electronic system of ligands such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids have provided insights into how metals can affect the stability and reactivity of organic compounds. This is crucial for understanding interactions with biological targets and potential therapeutic applications (Lewandowski et al., 2005).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biochemical pathways .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(2S)-2-(acetyloxymethyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOIFZEDYSEGK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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